molecular formula C15H14N6O3 B7177937 3-amino-N-[3-(3-methyl-2,5-dioxoimidazolidin-1-yl)phenyl]pyrazine-2-carboxamide

3-amino-N-[3-(3-methyl-2,5-dioxoimidazolidin-1-yl)phenyl]pyrazine-2-carboxamide

Cat. No.: B7177937
M. Wt: 326.31 g/mol
InChI Key: GDEWQOPFEUJFBD-UHFFFAOYSA-N
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Description

3-amino-N-[3-(3-methyl-2,5-dioxoimidazolidin-1-yl)phenyl]pyrazine-2-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrazine ring substituted with an amino group and a carboxamide group, along with a phenyl ring bearing a methyl-substituted imidazolidinone moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-N-[3-(3-methyl-2,5-dioxoimidazolidin-1-yl)phenyl]pyrazine-2-carboxamide typically involves multi-step organic reactions. One common approach is the condensation of 3-amino-2-carboxamide pyrazine with 3-(3-methyl-2,5-dioxoimidazolidin-1-yl)phenylamine under controlled conditions. The reaction may require catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure scalability, cost-effectiveness, and environmental sustainability. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

3-amino-N-[3-(3-methyl-2,5-dioxoimidazolidin-1-yl)phenyl]pyrazine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carboxamide group can be reduced to form amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Electrophilic substitution reactions may involve reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce primary or secondary amines.

Scientific Research Applications

3-amino-N-[3-(3-methyl-2,5-dioxoimidazolidin-1-yl)phenyl]pyrazine-2-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-amino-N-[3-(3-methyl-2,5-dioxoimidazolidin-1-yl)phenyl]pyrazine-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The compound’s structure allows it to bind to active sites or allosteric sites, thereby influencing the activity of the target molecules.

Comparison with Similar Compounds

Similar Compounds

    3-amino-N-[3-(2,5-dioxoimidazolidin-1-yl)phenyl]pyrazine-2-carboxamide: Lacks the methyl group on the imidazolidinone moiety.

    3-amino-N-[3-(3-methyl-2,5-dioxoimidazolidin-1-yl)phenyl]pyridine-2-carboxamide: Contains a pyridine ring instead of a pyrazine ring.

Uniqueness

The presence of the methyl group on the imidazolidinone moiety and the pyrazine ring distinguishes 3-amino-N-[3-(3-methyl-2,5-dioxoimidazolidin-1-yl)phenyl]pyrazine-2-carboxamide from its analogs. These structural features may confer unique chemical reactivity and biological activity, making it a valuable compound for research and development.

Properties

IUPAC Name

3-amino-N-[3-(3-methyl-2,5-dioxoimidazolidin-1-yl)phenyl]pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N6O3/c1-20-8-11(22)21(15(20)24)10-4-2-3-9(7-10)19-14(23)12-13(16)18-6-5-17-12/h2-7H,8H2,1H3,(H2,16,18)(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDEWQOPFEUJFBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(=O)N(C1=O)C2=CC=CC(=C2)NC(=O)C3=NC=CN=C3N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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